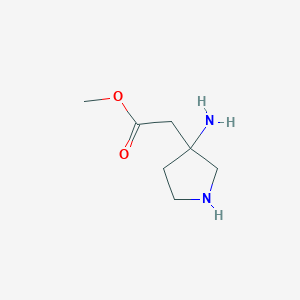

Methyl 2-(3-aminopyrrolidin-3-yl)acetate

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C7H14N2O2 |

|---|---|

Molecular Weight |

158.20 g/mol |

IUPAC Name |

methyl 2-(3-aminopyrrolidin-3-yl)acetate |

InChI |

InChI=1S/C7H14N2O2/c1-11-6(10)4-7(8)2-3-9-5-7/h9H,2-5,8H2,1H3 |

InChI Key |

RBLVLRSWVQOIIW-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)CC1(CCNC1)N |

Origin of Product |

United States |

Chemical Reactivity and Derivatization Studies of Methyl 2 3 Aminopyrrolidin 3 Yl Acetate

Reactivity of the Primary Amine Moiety

The primary amine group is a key site for nucleophilic reactions, enabling the introduction of a wide array of functional groups.

Nucleophilic Transformations (e.g., Acylation, Sulfonylation, Imine Formation)

The primary amine of Methyl 2-(3-aminopyrrolidin-3-yl)acetate readily participates in nucleophilic transformations.

Acylation: This reaction involves the treatment of the amine with acylating agents like acid chlorides or anhydrides, typically in the presence of a base. niscpr.res.in These reactions lead to the formation of amide derivatives. The selection of the acylating agent and reaction conditions can be tailored to produce a diverse range of N-acylated products.

Sulfonylation: Similarly, reaction with sulfonyl chlorides in the presence of a base yields sulfonamides. This transformation is crucial for introducing sulfonyl groups, which are prevalent in many biologically active molecules.

Imine Formation: The primary amine condenses with aldehydes or ketones to form imines, also known as Schiff bases. libretexts.orgresearchgate.net This reaction is typically reversible and may require acid or base catalysis and often the removal of water to drive the equilibrium towards the product. libretexts.orgnih.gov Imines are valuable intermediates that can undergo further reactions, such as reduction to secondary amines. libretexts.org

| Transformation | Reagent | Product Type |

|---|---|---|

| Acylation | Acetyl chloride | N-acetyl derivative |

| Sulfonylation | Benzenesulfonyl chloride | N-benzenesulfonyl derivative |

| Imine Formation | Benzaldehyde | N-benzylidene derivative |

Reductive Amination Reactions and Their Scope

Reductive amination, or reductive alkylation, is a powerful method for forming carbon-nitrogen bonds. wikipedia.orgmasterorganicchemistry.com This one-pot reaction involves the formation of an imine from the primary amine and a carbonyl compound (aldehyde or ketone), which is then reduced in situ to the corresponding secondary or tertiary amine. wikipedia.orgmasterorganicchemistry.com

Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). masterorganicchemistry.com The choice of reducing agent is critical, as some are more selective for reducing the imine intermediate in the presence of the starting carbonyl compound. masterorganicchemistry.com

The scope of this reaction is broad, accommodating a wide variety of aldehydes and ketones. This versatility allows for the synthesis of a diverse library of N-substituted derivatives of this compound. organic-chemistry.org

| Carbonyl Compound | Reducing Agent | Product Type |

|---|---|---|

| Formaldehyde | NaBH(OAc)₃ | N,N-dimethyl derivative |

| Acetone | NaBH₃CN | N-isopropyl derivative |

| Cyclohexanone | NaBH₄ | N-cyclohexyl derivative |

Alkylation Reactions of the Amino Group

Direct alkylation of the primary amine can be achieved using alkyl halides. However, this method can be challenging to control, often leading to a mixture of mono- and poly-alkylated products. Over-alkylation is a common side reaction where the initially formed secondary amine is more nucleophilic than the starting primary amine and reacts further with the alkylating agent. thieme.com

To achieve selective mono-alkylation, careful control of stoichiometry and reaction conditions is necessary. Alternatively, protecting group strategies or the use of reductive amination are often preferred for synthesizing secondary amines from this scaffold.

Reactivity of the Pyrrolidine (B122466) Ring Nitrogen Atom

The secondary nitrogen within the pyrrolidine ring also exhibits nucleophilic character and can undergo various transformations, although its reactivity can be influenced by steric hindrance from the adjacent substituents.

N-Alkylation and N-Acylation of the Pyrrolidine Nitrogen

Under appropriate conditions, the pyrrolidine nitrogen can be functionalized through N-alkylation and N-acylation reactions. These reactions typically require a base to deprotonate the nitrogen, increasing its nucleophilicity.

N-Alkylation: Reaction with alkyl halides or other alkylating agents in the presence of a suitable base leads to the formation of N-alkylated pyrrolidine derivatives.

N-Acylation: Acylating agents such as acid chlorides or anhydrides can be used to introduce acyl groups onto the pyrrolidine nitrogen, forming the corresponding amides. This reaction often requires more forcing conditions compared to the acylation of the primary amine due to the secondary nature of the ring nitrogen.

Selective functionalization of one nitrogen atom over the other can be achieved by employing protecting group strategies or by exploiting the inherent reactivity differences between the primary and secondary amines.

Ring Transformations and Rearrangement Pathways

Chemical Modifications of the Methyl Ester Group

The methyl ester group in this compound is a key site for chemical modification, allowing for the unmasking of the carboxylic acid or its conversion into other functional groups.

The hydrolysis of the methyl ester to the corresponding carboxylic acid, 2-(3-aminopyrrolidin-3-yl)acetic acid, is a fundamental transformation. This reaction can be achieved under either acidic or basic conditions. chemguide.co.uklibretexts.orglibretexts.org

Acid-Catalyzed Hydrolysis: This reversible reaction is typically carried out by heating the ester in the presence of an aqueous mineral acid, such as hydrochloric acid or sulfuric acid. chemguide.co.uk To drive the equilibrium towards the carboxylic acid, a large excess of water is generally used. chemguide.co.uk

Base-Mediated Hydrolysis (Saponification): A more common and generally irreversible method involves heating the ester with an aqueous solution of a strong base, such as sodium hydroxide (B78521) or potassium hydroxide. libretexts.orglibretexts.org This process, known as saponification, initially yields the carboxylate salt, which is then protonated in a separate acidic workup step to afford the final carboxylic acid. libretexts.org

| Reaction | Typical Reagents | Product | Key Considerations |

| Acid-Catalyzed Hydrolysis | Dilute HCl or H₂SO₄, excess H₂O, heat | 2-(3-aminopyrrolidin-3-yl)acetic acid | Reversible reaction. |

| Base-Mediated Hydrolysis | NaOH or KOH in H₂O/alcohol, heat, followed by acid workup | 2-(3-aminopyrrolidin-3-yl)acetic acid | Irreversible reaction, proceeds via a carboxylate salt intermediate. |

Transesterification is the process of exchanging the alkoxy group of an ester with that of an alcohol. For this compound, this would involve reacting it with a different alcohol (R'-OH) to form a new ester. This reaction can be catalyzed by either an acid or a base. researchgate.netmontana.edumdpi.com

| Catalyst Type | Common Examples | General Conditions |

| Acid Catalysts | H₂SO₄, p-Toluenesulfonic acid | Heating with an excess of the new alcohol. |

| Base Catalysts | NaOR', KOR', Metal oxides (e.g., CaO, MgO) | Use of the alkoxide corresponding to the new alcohol. |

| Enzymatic Catalysts | Lipases | Milder reaction conditions. |

The methyl ester group can be reduced to a primary alcohol, yielding 2-(3-aminopyrrolidin-3-yl)ethanol. This transformation requires strong reducing agents, as milder reagents like sodium borohydride are generally ineffective at reducing esters.

Lithium aluminum hydride (LiAlH₄) is the most common reagent for this purpose. The reaction is typically carried out in an anhydrous ethereal solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), followed by a careful aqueous workup to quench the excess reagent and liberate the alcohol product.

| Reducing Agent | Typical Solvent | Product | Notes |

| Lithium Aluminum Hydride (LiAlH₄) | Anhydrous THF or Diethyl Ether | 2-(3-aminopyrrolidin-3-yl)ethanol | A powerful reducing agent that will also reduce other carbonyl-containing functional groups. Requires anhydrous conditions. |

Derivatization for Enhanced Functionality or Analytical Purposes

The primary amino group of this compound provides a versatile handle for derivatization, enabling the introduction of a wide array of functional groups and reporter moieties.

Amides: The primary amine can readily react with activated carboxylic acid derivatives (such as acyl chlorides or anhydrides) or with carboxylic acids in the presence of coupling reagents to form amides. luxembourg-bio.comnih.govgrowingscience.comfishersci.co.uk A wide variety of amide coupling reagents are available, including carbodiimides like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) often used in conjunction with additives like HOBt (1-hydroxybenzotriazole), or uronium-based reagents like HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate). nih.govfishersci.co.uk

Ureas: Substituted ureas can be synthesized by reacting the primary amine with isocyanates. organic-chemistry.orgnih.gov Alternatively, safer phosgene (B1210022) equivalents like carbonyldiimidazole (CDI) can be used to first activate the amine, which then reacts with another amine to form the urea (B33335) linkage. nih.gov

Carbamates: Carbamates are typically formed by the reaction of the primary amine with chloroformates or by reaction with alcohols in the presence of a coupling agent that forms a reactive carbonyl intermediate. organic-chemistry.orggoogle.com Another common method is the reaction with an activated carbonate, such as a p-nitrophenyl carbonate.

| Derivative | Common Reagents |

| Amides | Acyl chlorides, Anhydrides, Carboxylic acids with coupling reagents (EDC, HATU, etc.) |

| Ureas | Isocyanates, Phosgene equivalents (CDI) followed by another amine |

| Carbamates | Chloroformates, Activated carbonates |

The nucleophilic nature of the primary amine allows for its conjugation with various chemical tags for analytical or functional purposes. This can include the attachment of fluorophores, biotin (B1667282), or other reporter groups.

For analytical purposes, derivatization is often employed to enhance detectability in techniques like HPLC or GC-MS. sigmaaldrich.com For instance, reaction with reagents that introduce a chromophore or a fluorophore can significantly improve sensitivity in UV-Vis or fluorescence detection, respectively. waters.com A common strategy for derivatizing primary amines for HPLC analysis is pre-column derivatization with reagents like o-phthaldialdehyde (OPA) or Boc-anhydride. waters.comgoogle.com

| Tag/Moiety Type | Purpose | Example Reagents/Methods |

| Fluorophores | Fluorescence detection and imaging | Dansyl chloride, Fluorescein isothiocyanate (FITC) |

| Biotin | Affinity purification and detection | Activated biotin esters (e.g., NHS-biotin) |

| Chromophores | UV-Vis detection in HPLC | Boc-anhydride |

| Silylating Agents | GC-MS analysis | N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) |

Applications in Organic Synthesis and Advanced Chemical Research

Role as a Chiral Building Block in Asymmetric Synthesis

The inherent chirality of methyl 2-(3-aminopyrrolidin-3-yl)acetate makes it an important starting material in asymmetric synthesis, where the goal is to create specific stereoisomers of a target molecule. Chiral building blocks are essential in the pharmaceutical industry, as different enantiomers of a drug can have vastly different biological activities. nih.gov The substituted chiral pyrrolidine (B122466) motif is prevalent in many biologically active natural and synthetic compounds and serves as a crucial building block in organic synthesis. unibo.it

The pyrrolidine ring is a "privileged scaffold" in medicinal chemistry, appearing in numerous natural products and approved drugs. nih.govfrontiersin.orgresearchgate.net this compound serves as a precursor for creating more elaborate heterocyclic systems. The presence of both a nucleophilic amine and an electrophilic ester group within the same molecule allows for intramolecular cyclization reactions to form bicyclic structures. Alternatively, these functional groups can be reacted sequentially with different reagents to build fused or spirocyclic ring systems, which are desirable for exploring three-dimensional chemical space in drug discovery. nih.gov The synthesis of saturated polycyclic scaffolds is a key strategy for generating diverse and complex frameworks with controlled physicochemical properties. nih.gov

| Framework Type | Synthetic Strategy | Potential Application |

| Fused Bicyclic Systems | Intramolecular amidation followed by further cyclization. | Core structures for enzyme inhibitors. |

| Spirocyclic Systems | Sequential reaction of the amine and ester with bifunctional reagents. | Rigid scaffolds for receptor ligands. |

| Bridged Systems | Multi-step sequences involving ring-closing metathesis or cycloadditions. | Constrained analogues of natural products. |

Peptidomimetics are compounds designed to mimic the structure and function of natural peptides but with improved properties, such as enhanced stability against enzymatic degradation or better oral bioavailability. biosyn.com this compound is an ideal starting point for creating conformationally constrained non-proteinogenic amino acids.

The rigid pyrrolidine ring restricts the rotational freedom of the molecule. When incorporated into a peptide chain, these analogues can induce specific secondary structures, such as β-turns. nih.gov This is particularly important for mimicking the bioactive conformation of a peptide that interacts with a biological target like a receptor or enzyme. biosyn.comnih.gov By replacing a natural amino acid with an analogue derived from this compound, researchers can stabilize a desired conformation, potentially leading to increased binding affinity and biological activity. nih.gov

Precursor for Biologically Relevant Scaffolds in Chemical Biology Research

In chemical biology, small molecules are used as tools to probe and understand complex biological systems. The pyrrolidine scaffold is a core structure in many pharmacologically active molecules, making derivatives of this compound valuable for developing novel chemical probes and potential therapeutics. frontiersin.orgresearchgate.net

The pyrrolidine ring is a five-membered nitrogen-containing heterocycle that is a central feature of many alkaloids and other bioactive compounds. frontiersin.org Its non-planar, three-dimensional structure is advantageous for creating molecules that can effectively interact with the complex surfaces of proteins. researchgate.net this compound provides a direct entry to this important scaffold, allowing medicinal chemists to design and synthesize new molecules that feature the pyrrolidine core. The amine and ester functionalities act as handles for attaching various substituents, enabling the systematic exploration of structure-activity relationships (SAR) to optimize a compound's biological profile.

Multi-component reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single step to form a product that contains portions of all the starting materials. nih.govmdpi.commdpi.com This approach is a cornerstone of diversity-oriented synthesis (DOS), a strategy aimed at rapidly generating libraries of structurally diverse and complex small molecules. cam.ac.uknih.govmdpi.com

The primary amine of this compound makes it a suitable component for isocyanide-based MCRs, such as the Ugi or Passerini reactions. nih.gov In a typical Ugi four-component reaction (4-CR), an aldehyde, an amine, a carboxylic acid, and an isocyanide react to form a dipeptide-like product. By using this compound as the amine component, chemists can introduce the chiral pyrrolidine scaffold directly into the MCR product, creating complex molecules in a single, highly atom-economical step. This strategy allows for the creation of large libraries of compounds by simply varying the other MCR components. nih.gov

| MCR Component | Role | Diversity Input |

| This compound | Amine | Provides the core chiral scaffold. |

| Aldehyde/Ketone | Carbonyl | Introduces a variable R1 group. |

| Carboxylic Acid | Acid | Introduces a variable R2 group. |

| Isocyanide | Isocyanide | Introduces a variable R3 group. |

Use in the Synthesis of Libraries for High-Throughput Screening (HTS)

High-throughput screening (HTS) is a key process in modern drug discovery where large numbers of compounds are rapidly tested for biological activity against a specific target. nih.govaxonmedchem.com The success of an HTS campaign relies on the availability of high-quality chemical libraries that are structurally diverse.

The application of DOS strategies using this compound is perfectly suited for generating such libraries. nih.gov By integrating this building block into MCRs, a vast number of unique compounds can be synthesized with relative ease. nih.gov Each product in the library retains the core pyrrolidine structure but differs in the peripheral substituents introduced by the other MCR components. These libraries, often containing thousands of distinct molecules, can then be screened to identify "hits"—compounds that exhibit a desired biological effect. These hits serve as starting points for further optimization in drug development programs. nih.gov The automation-friendly nature of MCRs makes this an efficient pipeline for populating screening collections with novel, sp³-rich, and structurally complex molecules. embopress.org

Spectroscopic and Analytical Characterization Methodologies

Advanced Spectroscopic Techniques for Structural Elucidation

Structural elucidation relies on a suite of spectroscopic methods that probe the molecule's atomic composition, connectivity, and three-dimensional arrangement.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural assignment of Methyl 2-(3-aminopyrrolidin-3-yl)acetate. Through one-dimensional (1D) and two-dimensional (2D) experiments, the precise connectivity and chemical environment of each atom in the molecule can be determined.

¹H NMR Spectroscopy : The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. For this compound, distinct signals are expected for the methyl ester protons, the methylene protons of the acetate (B1210297) group, and the methylene and methine protons of the pyrrolidine (B122466) ring. The chemical shifts (δ) are influenced by the electronegativity of adjacent atoms (oxygen and nitrogen), and spin-spin coupling patterns help establish proton connectivity.

¹³C NMR Spectroscopy : The carbon-13 NMR spectrum reveals the number of chemically non-equivalent carbon atoms. Key signals include the carbonyl carbon of the ester, the methyl carbon of the ester, the quaternary carbon at the C3 position of the pyrrolidine ring, and the various methylene carbons of the ring and acetate moiety. The chemical shifts are highly dependent on the local electronic environment. libretexts.org

¹⁵N NMR Spectroscopy : Nitrogen-15 NMR, although less sensitive, provides direct information about the nitrogen atoms. researchgate.net Signals for the primary amine (-NH₂) and the tertiary amine within the pyrrolidine ring would appear at distinct chemical shifts, confirming their presence and electronic state. science-and-fun.de The chemical shifts are typically referenced against a standard like liquid ammonia or nitromethane. nih.gov 2D correlation experiments such as HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) are used to definitively link the proton, carbon, and nitrogen signals, completing the structural assignment.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| -COOCH₃ | ~3.70 (s, 3H) | ~52.0 |

| -C(O)- | - | ~173.0 |

| -CH₂-COO- | ~3.30 (s, 2H) | ~58.0 |

| Pyrrolidine C2-H₂ | ~2.80 - 3.00 (m, 2H) | ~55.0 |

| Pyrrolidine C3-NH₂ | ~1.50 (br s, 2H) | ~50.0 |

| Pyrrolidine C4-H₂ | ~1.90 - 2.10 (m, 2H) | ~35.0 |

| Pyrrolidine C5-H₂ | ~2.60 - 2.80 (m, 2H) | ~53.0 |

Note: Predicted values are based on standard chemical shift ranges and substituent effects. Actual experimental values may vary depending on the solvent and other experimental conditions. libretexts.orgnih.gov

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, which allows for the determination of the elemental composition and molecular formula. For this compound (C₇H₁₄N₂O₂), the expected exact mass can be calculated with high precision.

Tandem Mass Spectrometry (MS/MS) is used to analyze the fragmentation pattern of the molecule. The molecular ion is isolated and subjected to collision-induced dissociation (CID), causing it to break apart into smaller, characteristic fragment ions. Analyzing these fragments helps to confirm the molecular structure deduced from NMR. Common fragmentation pathways for this compound would include the loss of the methoxy group, cleavage of the acetate side chain, and ring-opening of the pyrrolidine moiety. mdma.ch

Table 2: Predicted HRMS Data and Major MS/MS Fragments for this compound

| Ion | Predicted m/z | Description |

|---|---|---|

| [M+H]⁺ | 159.1128 | Protonated Molecular Ion |

| [M-OCH₃]⁺ | 127.0866 | Loss of methoxy group |

| [M-COOCH₃]⁺ | 99.0917 | Loss of carbomethoxy group |

| [C₄H₉N₂]⁺ | 85.0760 | Pyrrolidine ring fragment with amine |

| [C₅H₉N]⁺ | 83.0730 | Pyrrolidine ring fragment after loss of NH₂ |

Note: m/z values are for the monoisotopic masses of the most likely fragment ions.

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. Each functional group absorbs infrared radiation at a characteristic frequency, corresponding to its specific vibrational modes (e.g., stretching, bending). specac.com For this compound, the IR spectrum would be expected to show distinct absorption bands confirming the presence of the primary amine, the ester, and aliphatic C-H bonds.

Table 3: Characteristic IR Absorption Bands for this compound

| Frequency Range (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 3400 - 3250 | N-H stretch (two bands) | Primary Amine (-NH₂) |

| 2960 - 2850 | C-H stretch | Aliphatic (CH₂, CH₃) |

| 1750 - 1735 | C=O stretch | Ester (-COOCH₃) |

| 1650 - 1580 | N-H bend | Primary Amine (-NH₂) |

| 1250 - 1020 | C-N stretch | Aliphatic Amine |

| 1200 - 1050 | C-O stretch | Ester |

Note: These ranges are characteristic for the specified functional groups. orgchemboulder.comwpmucdn.comvscht.czpressbooks.publibretexts.org

Since this compound possesses a chiral center at the C3 position, it exists as a pair of enantiomers (R and S). Electronic Circular Dichroism (ECD) spectroscopy is a powerful chiroptical technique used to determine the absolute configuration of chiral molecules. ECD measures the differential absorption of left and right circularly polarized light. mdpi.com

While the native molecule lacks a strong chromophore, the electronic transitions associated with the amine and ester groups can produce a measurable ECD signal. To obtain a reliable assignment, the experimental ECD spectrum of an enantiomerically pure sample is compared with theoretical spectra calculated using quantum-mechanical methods, most notably Time-Dependent Density Functional Theory (TDDFT). respectprogram.orgcore.ac.uknih.gov By matching the signs and shapes of the experimental and calculated Cotton effects, the absolute configuration (R or S) of the compound can be unequivocally assigned. researchgate.netacs.org

Chromatographic Techniques for Purity and Enantiomeric Excess (ee) Determination

Chromatographic methods are essential for assessing the chemical and stereochemical purity of this compound.

High-Performance Liquid Chromatography (HPLC) is the premier technique for determining the purity and enantiomeric excess (ee) of chiral compounds. umn.eduheraldopenaccess.us To separate the enantiomers of this compound, a chiral environment is required.

This is typically achieved by using a Chiral Stationary Phase (CSP) . Polysaccharide-based CSPs, such as those derived from cellulose or amylose phenylcarbamates, are widely used and highly effective for the separation of a broad range of chiral compounds, including amines and amino acid derivatives. yakhak.orgphenomenex.com The enantiomers interact differently with the chiral selector of the stationary phase, leading to different retention times and thus, separation.

Alternatively, Chiral Mobile Phase Additives (CMPAs) can be added to the mobile phase for use with a standard achiral column. However, the use of CSPs is generally more common and robust. For basic compounds like amines, the addition of acidic modifiers (e.g., ethanesulfonic acid) to the mobile phase can significantly improve peak shape and resolution on polysaccharide-based CSPs. nih.govresearchgate.net The enantiomeric excess is calculated from the relative peak areas of the two enantiomers in the chromatogram.

Table 4: Example Chiral HPLC Method for Enantiomeric Excess Determination

| Parameter | Condition |

|---|---|

| Column | Polysaccharide-based CSP (e.g., Amylose tris(3,5-dimethylphenylcarbamate)) |

| Mobile Phase | Hexane/2-Propanol with an acidic additive (e.g., 0.1% EthanESulfonic Acid) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 210 nm (or derivatization for fluorescence detection) yakhak.orgresearchgate.net |

| Temperature | 25 °C |

Supercritical Fluid Chromatography (SFC) for Enantiomeric Separation

Supercritical Fluid Chromatography (SFC) has emerged as a powerful and preferred technique for the enantiomeric separation of chiral compounds, particularly in the pharmaceutical industry. americanpharmaceuticalreview.comselvita.com For a chiral amine like this compound, SFC offers significant advantages over traditional high-performance liquid chromatography (HPLC), including faster analysis times, reduced solvent consumption, lower back pressures, and higher efficiencies. selvita.comchromatographyonline.com The use of supercritical carbon dioxide as the main component of the mobile phase, modified with a small amount of an organic solvent (e.g., methanol, ethanol), makes SFC a "green" chromatography technique. americanpharmaceuticalreview.comselvita.com

The enantioselective separation in SFC is achieved using chiral stationary phases (CSPs). Polysaccharide-based CSPs, such as those derivatized with amylose or cellulose carbamates (e.g., Chiralpak and Chiralcel series), are the most widely used and have shown broad applicability for a diverse range of chiral molecules. nih.goveuropeanpharmaceuticalreview.com The separation mechanism relies on the differential transient diastereomeric interactions between the enantiomers of the analyte and the chiral selector of the CSP.

For basic compounds such as this compound, the addition of a basic additive to the mobile phase is often crucial for achieving good peak shape and resolution. chromatographyonline.com Additives like diethylamine (DEA) or isopropylamine (IPA) at low concentrations (typically 0.1–2%) can significantly reduce peak tailing and improve separation selectivity. chromatographyonline.comeuropeanpharmaceuticalreview.com High-throughput screening platforms often utilize a standard set of CSPs and co-solvents to quickly identify suitable separation conditions. nih.gov

Table 1: Typical SFC Screening Conditions for Chiral Amine Separation

| Parameter | Condition | Purpose |

| Columns | Chiralpak AD, AS; Chiralcel OD, OJ (or newer immobilized versions) | To screen a range of common polysaccharide-based CSPs with different selectivities. nih.gov |

| Mobile Phase | Supercritical CO₂ with an organic modifier | Primary eluent system. |

| Co-solvents | Methanol, Ethanol, Isopropanol | To modify the mobile phase polarity and analyte solubility. nih.gov |

| Additive | 0.1% - 0.5% Diethylamine or Isopropylamine | To improve peak shape for basic analytes and minimize unwanted interactions with the silica support. europeanpharmaceuticalreview.com |

| Flow Rate | 2-4 mL/min | To achieve rapid analysis times, typically under 5-10 minutes. chromatographyonline.com |

| Back Pressure | 100-150 bar | To maintain the CO₂ in its supercritical state. americanpharmaceuticalreview.com |

| Temperature | 35-40 °C | To ensure reproducibility and mobile phase stability. |

Gas Chromatography (GC) for Volatile Derivatives (if applicable)

Gas Chromatography (GC) is a high-resolution separation technique suitable for volatile and thermally stable compounds. Direct analysis of amino compounds like this compound by GC is generally not feasible due to their high polarity and low volatility, which lead to poor peak shape and strong adsorption within the GC system. researchgate.netresearchgate.net Therefore, derivatization is a mandatory step to increase volatility and thermal stability by masking the polar primary amine functional group. researchgate.net

The derivatization process for amines typically falls into two main categories: acylation and silylation. gcms.cz

Acylation: This involves reacting the amine with an acylating agent, such as trifluoroacetic anhydride (TFAA) or acetic anhydride. gcms.czsigmaaldrich.com The resulting amides are much more volatile and less polar. TFAA is particularly useful as the trifluoroacetyl derivatives are highly volatile and responsive to electron capture detection (ECD), enabling trace-level analysis. gcms.cz

Silylation: This is another common strategy where active hydrogens are replaced by a silyl group, typically a trimethylsilyl (TMS) group. gcms.cz Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are highly effective for derivatizing primary amines. researchgate.net

Once derivatized, the enantiomers can be separated on a chiral capillary column. Cyclodextrin-based stationary phases are commonly employed for the chiral GC separation of derivatized amino acids and related compounds. sigmaaldrich.com The choice of derivatizing reagent can sometimes influence the elution order of the enantiomers, a phenomenon known as enantioreversal, which can be advantageous for quantifying a trace enantiomer in the presence of a major one. sigmaaldrich.com

Table 2: Common Derivatizing Reagents for GC Analysis of Amines

| Reagent Class | Reagent Name | Abbreviation | Target Group | Derivative Formed |

| Acylation | Trifluoroacetic anhydride | TFAA | Primary/Secondary Amines | Trifluoroacetamide |

| Acetic anhydride | - | Primary/Secondary Amines | Acetamide | |

| Pentafluorobenzoyl chloride | PFBCI | Primary/Secondary Amines | Pentafluorobenzamide | |

| Silylation | N,O-bis(trimethylsilyl)trifluoroacetamide | BSTFA | Primary/Secondary Amines | Trimethylsilyl amine |

| N-methyl-N-(trimethylsilyl)trifluoroacetamide | MSTFA | Primary/Secondary Amines | Trimethylsilyl amine |

Thin Layer Chromatography (TLC) for Reaction Monitoring

Thin Layer Chromatography (TLC) is an indispensable, rapid, and cost-effective technique for monitoring the progress of chemical reactions. libretexts.orgscientificlabs.co.uk It is routinely used to qualitatively track the consumption of starting materials and the formation of products, helping to determine reaction completion. libretexts.orgresearchgate.net

In the context of synthesizing this compound, TLC can be used to monitor the conversion of a protected precursor to the final product. A typical procedure involves spotting a small aliquot of the reaction mixture onto a TLC plate alongside spots of the pure starting material and a "co-spot" containing both the starting material and the reaction mixture. libretexts.org The plate is then developed in a suitable mobile phase.

The choice of stationary and mobile phases is critical. For a polar amine like the target compound, a silica gel plate (TLC Silica Gel 60) is a common stationary phase. ukessays.com The mobile phase would typically be a mixture of a non-polar and a more polar solvent, such as dichloromethane/methanol or ethyl acetate/hexane, often with a small amount of a basic modifier like triethylamine or ammonia to prevent the streaking of the amine spot. ukessays.com

After development, the spots are visualized. If the compounds are UV-active, they can be seen under a UV lamp. If not, a chemical stain is required. For a primary amine like this compound, a ninhydrin solution is an effective stain, producing a characteristic purple or pink spot. The progress of the reaction is confirmed by the disappearance of the starting material spot and the appearance of a new product spot with a different retention factor (Rf). researchgate.net

Table 3: Hypothetical TLC Monitoring of a Deprotection Reaction to form this compound

| Compound | Function | Hypothetical Rf | Visualization (Ninhydrin) |

| N-Boc-Methyl 2-(3-aminopyrrolidin-3-yl)acetate | Starting Material (Protected) | 0.70 | No color |

| This compound | Product (Deprotected) | 0.25 | Purple/Pink spot |

| TLC Conditions | |||

| Stationary Phase | Silica Gel 60 F₂₅₄ | ||

| Mobile Phase | Dichloromethane:Methanol:Ammonium Hydroxide (B78521) (90:9:1) |

X-ray Crystallography for Definitive Solid-State Structure and Absolute Configuration

X-ray crystallography stands as the unequivocal method for determining the three-dimensional structure of a crystalline solid at the atomic level. This powerful analytical technique provides precise information about bond lengths, bond angles, and, crucially for chiral molecules, the absolute configuration of stereocenters.

To perform X-ray crystallography on this compound, a high-quality single crystal of the compound is required. The crystal is mounted in an X-ray diffractometer and irradiated with a monochromatic X-ray beam. The X-rays are diffracted by the electron clouds of the atoms in the crystal lattice, producing a unique diffraction pattern. By analyzing the positions and intensities of these diffracted spots, the electron density map of the molecule can be calculated, which is then used to build a complete three-dimensional model of the structure.

For determining the absolute configuration of a chiral molecule, the technique of anomalous dispersion is employed, often requiring the presence of an atom heavier than oxygen in the structure or the collection of high-quality data. If the native compound does not crystallize well or is composed of only light atoms (C, H, N, O), it can be derivatized to form a salt or co-crystal with a chiral entity of known absolute configuration or a molecule containing a heavy atom (e.g., bromine or a metal). This facilitates the crystallization process and aids in the unambiguous assignment of the stereochemistry.

While X-ray crystallography provides the definitive solid-state structure, no publicly accessible crystal structure for this compound was identified in a review of the scientific literature. The successful application of this technique would yield a definitive confirmation of its covalent structure and absolute stereochemistry.

Chiral Derivatization Strategies for Enantiomeric Analysis

When direct chiral chromatography methods are challenging or when enhanced sensitivity is required, indirect methods involving chiral derivatization are employed. This strategy involves reacting the analyte enantiomers with an enantiomerically pure chiral derivatizing agent (CDA) to form a pair of diastereomers. Since diastereomers have different physical properties, they can be separated using standard, non-chiral chromatography techniques like reversed-phase HPLC.

Protocols Utilizing Chiral Derivatizing Reagents (e.g., 2-Formylphenylboronic Acid, Benzofurazan Reagents)

A variety of CDAs have been developed for the analysis of primary amines. Two prominent examples are 2-Formylphenylboronic Acid and fluorescent benzofurazan reagents.

2-Formylphenylboronic Acid: A versatile protocol known as the Bull-James assembly involves a three-component condensation reaction between a chiral primary amine (the analyte), 2-formylphenylboronic acid, and an enantiopure chiral diol, such as (S)-1,1'-bi-2-naphthol ((S)-BINOL). researchgate.netbath.ac.uk This reaction rapidly and quantitatively forms a pair of structurally rigid, diastereomeric iminoboronate esters. bath.ac.ukbath.ac.uk The different spatial arrangements of the diastereomers result in distinct chemical shifts in their ¹H NMR spectra, allowing for the determination of the enantiomeric excess of the original amine. researchgate.net

Benzofurazan Reagents: Reagents based on the benzofurazan (also known as benzoxadiazole) scaffold are highly valued for their ability to produce intensely fluorescent derivatives, enabling highly sensitive detection. nih.govresearchgate.net Chiral benzofurazan reagents, such as (S)-(+)-4-Nitro-7-(3-aminopyrrolidin-1-yl)-2,1,3-benzoxadiazole (NBD-(S)-APy) or 4-(3-isothiocyanatopyrrolidin-1-yl)-7-(N,N-dimethylaminosulfonyl)-2,1,3-benzoxadiazole (DBD-PyNCS), react with primary amines to form stable, fluorescent diastereomers. nih.gov These diastereomers can then be readily separated by reversed-phase HPLC and quantified using a fluorescence detector. nih.govnih.gov

Table 4: Selected Chiral Derivatizing Reagents for Primary Amines

| Reagent Name | Abbreviation | Functional Group Reactivity | Detection Method |

| 2-Formylphenylboronic Acid (with chiral diol) | 2-FPBA | Primary Amine | NMR |

| (+)-1-(9-Fluorenyl)ethyl chloroformate | FLEC | Primary/Secondary Amines | Fluorescence, UV |

| 4-(3-Isothiocyanatopyrrolidin-1-yl)-7-(N,N-dimethylaminosulfonyl)-2,1,3-benzoxadiazole | DBD-PyNCS | Primary/Secondary Amines | Fluorescence, MS |

| o-Phthalaldehyde (with chiral thiol, e.g., N-acetyl-L-cysteine) | OPA/NAC | Primary Amine | Fluorescence |

Application in LC-MS/MS for Enhanced Sensitivity and Enantiomeric Resolution

Combining chiral derivatization with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) offers an exceptionally sensitive and selective method for enantiomeric analysis. nih.govresearchgate.net This approach is particularly valuable for analyzing trace levels of enantiomers in complex biological matrices. nih.gov

The derivatization step serves two key purposes in the context of LC-MS/MS. First, it creates diastereomers that can be separated on a conventional achiral column (typically reversed-phase C18), simplifying the chromatographic method development. nih.gov Second, the CDA is often designed to include a functional group that enhances ionization efficiency in the mass spectrometer's source (e.g., a readily protonated amine), thereby increasing detection sensitivity. nih.govnih.gov

After chromatographic separation, the diastereomers are detected by the mass spectrometer. Operating in Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) mode provides an additional layer of selectivity and significantly improves the signal-to-noise ratio. nih.gov In this mode, the mass spectrometer is set to monitor a specific precursor-to-product ion transition for each diastereomer, ensuring that only the compounds of interest are quantified. This technique has been shown to increase detection sensitivity by several orders of magnitude compared to the analysis of underivatized analytes. nih.gov The use of stable isotope-labeled CDAs further allows for accurate relative and absolute quantification. researchgate.net

Spectrophotometric Methods for Quantitative Analysis (general analytical applications)

Spectrophotometric methods offer a simple, cost-effective, and readily available means for the quantitative analysis of chemical compounds. For a molecule like this compound, which lacks a strong chromophore for direct detection in the UV-visible range, these methods typically rely on a derivatization step. This involves reacting the analyte with a chromogenic reagent to produce a colored product whose absorbance can be measured. The intensity of the color, and thus the absorbance, is directly proportional to the concentration of the analyte, a principle governed by the Beer-Lambert Law.

While specific spectrophotometric assays for the direct quantification of this compound are not extensively documented in publicly available literature, suitable methods can be developed based on the reactivity of its key functional group: the secondary amine within the pyrrolidine ring. Several chromogenic reagents are known to react with secondary amines to yield products with strong absorbance in the visible spectrum.

Derivatization with Ninhydrin

A well-established method for the detection and quantification of amines is the reaction with ninhydrin (2,2-dihydroxyindane-1,3-dione). While primary amines react with ninhydrin to form a deep purple product known as Ruhemann's purple, secondary amines yield a yellow to orange-colored iminium salt. analis.com.mywikipedia.org This distinct color formation allows for the selective quantification of secondary amines.

The reaction typically involves heating the sample containing this compound with a buffered solution of ninhydrin. The resulting yellow-orange product can be quantified by measuring its absorbance at its wavelength of maximum absorption (λmax), which is generally in the range of 400-430 nm. analis.com.my The conditions for the reaction, such as pH, temperature, and reaction time, would need to be optimized to ensure complete and reproducible derivatization for accurate quantification.

Derivatization with p-Benzoquinone

Another effective method involves the use of p-benzoquinone as a chromogenic reagent. p-Benzoquinone reacts with aliphatic primary and secondary amines in an ethanolic solution to produce 1:1 colored adducts. colab.ws This reaction forms the basis of a simple and sensitive spectrophotometric assay. For a secondary amine like that in this compound, the reaction would yield a colored product with a maximum absorption anticipated around 510 nm. colab.ws The method is noted for its selectivity, with no interference from tertiary amines, ammonia, or amides, which enhances its applicability for analyzing samples where such compounds might be present. colab.ws

The quantitative analysis would involve mixing the sample with an excess of p-benzoquinone solution and measuring the absorbance of the resulting colored solution after a specific time at the λmax. A calibration curve would be constructed using standard solutions of the compound to determine the concentration in unknown samples.

The following table presents representative analytical parameters that could be expected for a spectrophotometric method developed for this compound, based on derivatization reactions for similar secondary amines.

| Parameter | Ninhydrin Method (Representative) | p-Benzoquinone Method (Representative) |

|---|---|---|

| Chromogenic Reagent | Ninhydrin | p-Benzoquinone |

| Wavelength of Maximum Absorbance (λmax) | ~425 nm | ~510 nm |

| Color of Product | Yellow-Orange | Red-Violet |

| Solvent/Medium | Buffered aqueous or alcohol solution | Ethanol |

| Linearity Range (Typical) | 0.5 - 20 µg/mL | 0.1 - 15 µg/mL |

| Molar Absorptivity (ε) (Typical) | 1 x 103 - 5 x 103 L·mol-1·cm-1 | 5 x 103 - 1 x 104 L·mol-1·cm-1 |

| Correlation Coefficient (r²) (Typical) | >0.998 | >0.999 |

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to elucidating the electronic characteristics of Methyl 2-(3-aminopyrrolidin-3-yl)acetate. These calculations provide a detailed picture of the electron distribution and energy levels within the molecule, which are key determinants of its chemical reactivity.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. researchgate.net For this compound, DFT calculations, often employing basis sets such as B3LYP/6-31G(d,p), can be used to determine its optimized molecular geometry in the ground state. researchgate.netmdpi.comnih.gov These studies yield crucial information on bond lengths, bond angles, and dihedral angles, providing a precise three-dimensional representation of the molecule. The theoretical data from DFT calculations often show good agreement with experimental values. researchgate.netresearchgate.net

Table 1: Hypothetical Optimized Geometrical Parameters of this compound Calculated using DFT

| Parameter | Bond/Angle | Calculated Value |

|---|---|---|

| Bond Length | C-N (pyrrolidine) | 1.47 Å |

| C-C (pyrrolidine) | 1.54 Å | |

| C=O (ester) | 1.21 Å | |

| C-O (ester) | 1.36 Å | |

| Bond Angle | C-N-C (pyrrolidine) | 108.5° |

| O=C-O (ester) | 125.0° |

The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and electronic transitions. researchgate.net The energy of the HOMO is related to its electron-donating ability, while the LUMO's energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap (ΔE) is a critical parameter for assessing the molecule's kinetic stability and reactivity; a smaller gap suggests higher reactivity. irjweb.comnih.gov For this compound, the distribution of HOMO and LUMO orbitals would likely be localized around the amine and ester functional groups, respectively.

Table 2: Hypothetical Frontier Molecular Orbital Energies and Related Parameters for this compound

| Parameter | Value (eV) |

|---|---|

| HOMO Energy | -6.54 |

| LUMO Energy | -0.21 |

| HOMO-LUMO Energy Gap (ΔE) | 6.33 |

| Ionization Potential (I) | 6.54 |

| Electron Affinity (A) | 0.21 |

| Global Hardness (η) | 3.17 |

| Global Softness (S) | 0.31 |

| Electronegativity (χ) | 3.38 |

| Chemical Potential (μ) | -3.38 |

Molecular Electrostatic Potential (ESP) mapping is a valuable tool for visualizing the charge distribution within a molecule and identifying sites susceptible to electrophilic and nucleophilic attack. researchgate.netnih.gov The ESP map displays regions of negative potential (electron-rich, typically colored red) and positive potential (electron-poor, typically colored blue). nih.gov For this compound, the nitrogen atom of the amino group and the oxygen atoms of the ester group would be expected to show negative electrostatic potential, indicating their role as nucleophilic centers. Conversely, the hydrogen atoms of the amino group and the carbon atom of the carbonyl group would likely exhibit positive potential, marking them as electrophilic sites. nih.gov

Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. nih.gov By solving Newton's equations of motion, MD simulations provide a detailed view of the conformational dynamics and intermolecular interactions of this compound in various environments, such as in solution. These simulations can reveal how the molecule interacts with solvent molecules and other solutes, offering insights into its behavior in a biological or chemical system. nih.gov

Prediction and Interpretation of Spectroscopic Data (e.g., IR, NMR, ECD)

Computational methods can accurately predict various spectroscopic properties of molecules. For this compound, theoretical calculations can generate predicted Infrared (IR), Nuclear Magnetic Resonance (NMR), and Electronic Circular Dichroism (ECD) spectra. researchgate.net DFT calculations can predict vibrational frequencies, which correspond to the peaks in an IR spectrum. researchgate.net Similarly, NMR chemical shifts can be calculated to aid in the interpretation of experimental NMR data. unimelb.edu.au These theoretical spectra serve as a valuable reference for experimentalists, helping to confirm the structure and assign spectral features.

Conformational Analysis and Energy Landscapes

The biological activity and chemical reactivity of a molecule are often dictated by its three-dimensional shape or conformation. Conformational analysis aims to identify the stable conformations of a molecule and determine their relative energies. nih.govnih.gov For a flexible molecule like this compound, which contains a pyrrolidine (B122466) ring and a rotatable acetate (B1210297) group, multiple low-energy conformations are possible. researchgate.netresearchgate.net By systematically rotating the rotatable bonds and calculating the potential energy at each step, a potential energy surface can be generated. The minima on this surface correspond to stable conformers. These studies are crucial for understanding how the molecule might bind to a receptor or participate in a chemical reaction. nih.gov

Table 3: Hypothetical Relative Energies of Stable Conformers of this compound

| Conformer | Dihedral Angle (N-C-C-C) | Relative Energy (kcal/mol) | Population (%) |

|---|---|---|---|

| 1 (Global Minimum) | 178.5° | 0.00 | 65.2 |

| 2 | -65.3° | 1.25 | 20.1 |

Molecular Docking Studies (General Principles and Methodologies for Ligand-Receptor Interactions)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. emich.edu This method is instrumental in drug discovery and development for predicting the binding mode and affinity of a small molecule (ligand) with a macromolecular target, such as a protein or nucleic acid (receptor). bohrium.com The fundamental principle of molecular docking lies in the concept of complementarity, where the ligand and receptor must match geometrically and electronically to form a stable interaction. emich.edu

The process of molecular docking involves two main components: a search algorithm and a scoring function. The search algorithm generates a variety of possible binding poses of the ligand within the receptor's binding site. The scoring function then evaluates these poses and ranks them based on their predicted binding affinity, which is an estimation of the binding free energy. pnas.org A lower binding energy generally indicates a more stable ligand-receptor complex. pnas.org

Methodologies in Molecular Docking:

There are several methodologies employed in molecular docking, each with its own advantages and limitations. These can be broadly categorized based on the flexibility of the ligand and receptor:

Rigid Docking: In this approach, both the ligand and the receptor are treated as rigid bodies. While computationally less expensive, it does not account for the conformational changes that can occur upon binding.

Flexible Ligand Docking: This is the most common approach where the ligand is treated as flexible, allowing for the exploration of its different conformations, while the receptor is kept rigid. This provides a more realistic representation of the binding process.

Flexible Receptor Docking: In this advanced method, both the ligand and key amino acid side chains in the receptor's active site are treated as flexible. This approach is computationally intensive but can provide a more accurate prediction of the binding interaction, especially when significant conformational changes in the receptor are expected upon ligand binding. pnas.org

Application to this compound:

In the context of "this compound," molecular docking studies would be crucial to understand its potential interactions with biological targets. For instance, if this compound is being investigated as a potential inhibitor for a specific enzyme, molecular docking could predict how it binds to the enzyme's active site. The study would involve preparing the 3D structures of both the ligand ("this compound") and the target receptor. A docking program would then be used to predict the binding poses and calculate the binding affinities.

The results of such a study could be presented in a table format, as shown below, which would typically include the binding energy and the key interacting residues in the receptor's active site.

| Receptor Target | Predicted Binding Energy (kcal/mol) | Key Interacting Residues | Type of Interaction |

| Hypothetical Protein Kinase A | -8.5 | Asp168, Lys72 | Hydrogen Bond |

| Val57, Leu173 | Hydrophobic Interaction | ||

| Hypothetical GPCR B | -7.9 | Tyr114, Ser203 | Hydrogen Bond |

| Trp286 | π-π Stacking |

This table is a representative example of data that would be generated from molecular docking studies and is for illustrative purposes only, as specific studies on "this compound" are not publicly available.

In Silico Approaches for Stereochemical Prediction and Verification

The three-dimensional arrangement of atoms in a molecule, or its stereochemistry, is a critical determinant of its biological activity. In silico methods provide powerful tools for predicting and verifying the stereochemistry of chiral molecules like "this compound." These computational approaches can guide synthetic efforts and help in understanding the structure-activity relationships of different stereoisomers.

Methods for Stereochemical Prediction:

Several computational methods can be employed to predict the stereochemical outcome of a chemical reaction or the preferred conformation of a chiral molecule:

Quantum Mechanics (QM) Calculations: QM methods, such as Density Functional Theory (DFT), can be used to calculate the energies of different stereoisomers and transition states. By comparing the energies of the transition states leading to different stereoisomers, the most likely product can be predicted. bohrium.com

Molecular Mechanics (MM) Force Fields: These methods use classical mechanics to model the potential energy of a molecule. They are computationally less demanding than QM methods and can be used to perform conformational searches to identify the most stable conformations of different stereoisomers.

Machine Learning (ML) Models: More recently, machine learning models have been developed to predict the stereoselectivity of chemical reactions. These models are trained on large datasets of known reactions and can learn to identify the key features that determine the stereochemical outcome. pnas.org

Verification of Stereochemistry:

Computational methods can also be used to verify the stereochemistry of a molecule by comparing calculated properties with experimental data:

Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) Spectroscopy: These chiroptical techniques are sensitive to the stereochemistry of a molecule. By calculating the theoretical VCD and ECD spectra of different stereoisomers and comparing them with the experimentally measured spectra, the absolute configuration of the molecule can be determined.

Nuclear Magnetic Resonance (NMR) Spectroscopy: While NMR is not inherently a chiral technique, the NMR parameters of diastereomers are different. Computational methods can be used to predict the NMR spectra of different stereoisomers, which can then be compared with experimental data to aid in structure elucidation.

Application to this compound:

"this compound" possesses a chiral center at the C3 position of the pyrrolidine ring, meaning it can exist as two enantiomers (R and S). In silico approaches would be invaluable in studying these stereoisomers. For example, DFT calculations could be used to determine the relative energies of the R and S enantiomers and their preferred conformations.

A hypothetical study might compare the calculated chiroptical properties of the two enantiomers to aid in their experimental identification. The results could be summarized in a table like the one below.

| Stereoisomer | Calculated Relative Energy (kcal/mol) | Predicted Major ECD Wavelength (nm) | Predicted Major VCD Wavenumber (cm⁻¹) |

| (R)-Methyl 2-(3-aminopyrrolidin-3-yl)acetate | 0.00 | 215 (+) | 1735 (-) |

| (S)-Methyl 2-(3-aminopyrrolidin-3-yl)acetate | 0.00 | 215 (-) | 1735 (+) |

This table is a representative example of data that would be generated from in silico stereochemical studies and is for illustrative purposes only. The signs (+) and (-) in the ECD and VCD columns represent the predicted sign of the Cotton effect and the VCD band, respectively.

Future Directions and Emerging Research Perspectives

Development of Green and Sustainable Synthetic Routes

The principles of green chemistry are increasingly pivotal in modern chemical synthesis, emphasizing waste prevention, atom economy, and the use of renewable resources and less hazardous substances. youtube.comnih.gov Future research on Methyl 2-(3-aminopyrrolidin-3-yl)acetate will likely focus on developing more environmentally benign synthetic methodologies.

One promising avenue is the exploration of biocatalytic routes . Enzymes, operating under mild conditions in aqueous media, offer high stereo- and regioselectivity, thereby reducing the need for protecting groups and minimizing waste. nih.govacs.org Biocatalytic methods for the synthesis of chiral amines and amino acids are well-established and could be adapted for the asymmetric synthesis of 3-amino-3-carboxymethyl-pyrrolidine derivatives. nih.govenamine.net For instance, engineered transaminases could be employed for the stereoselective amination of a suitable keto-ester precursor. researchgate.netnih.gov The use of biocatalysis aligns with the growing demand for sustainable and economical processes in the pharmaceutical and chemical industries. nih.gov

Exploration of Novel Reactivity Profiles and Cascade Reactions

The bifunctional nature of this compound, possessing both a primary amine and an ester group on a constrained cyclic scaffold, opens up possibilities for exploring novel reactivity and designing elegant cascade reactions.

Cascade reactions , also known as domino or tandem reactions, are powerful tools for the efficient construction of complex molecular architectures from simple precursors in a single operation. wikipedia.org The strategic placement of the amino and ester functionalities in this compound could be exploited to initiate and terminate intramolecular cascade sequences. For example, the amine could act as a nucleophile to initiate a cascade, with the ester group participating in a subsequent cyclization or rearrangement. Such reactions could lead to the rapid assembly of polycyclic systems with high stereocontrol. nih.govresearchgate.net

The exploration of 1,3-dipolar cycloaddition reactions involving azomethine ylides generated from the amino group of this compound or its derivatives could also be a fruitful area of research. These reactions are known to be highly efficient for the construction of pyrrolidine-containing heterocycles. nih.gov The unique substitution pattern of the starting material could lead to the formation of novel and densely functionalized spiro- or fused-pyrrolidine structures.

Innovative Applications in Material Science and Catalyst Design

The pyrrolidine (B122466) scaffold is a privileged motif in medicinal chemistry and also finds extensive use in materials science and catalysis. nih.gov this compound, with its versatile functional groups, is a promising building block for innovative applications in these fields.

In material science , the compound could serve as a monomer or a cross-linking agent in the synthesis of novel polymers. The primary amine and ester functionalities provide handles for polymerization reactions, potentially leading to the formation of polyamides or polyesters with unique properties conferred by the rigid pyrrolidine core. The incorporation of this building block could influence the thermal stability, mechanical properties, and chirality of the resulting polymers.

In catalyst design , chiral pyrrolidine derivatives are widely used as organocatalysts and ligands for asymmetric synthesis. nih.govnih.govbohrium.com The presence of a stereogenic quaternary center in this compound makes it an attractive candidate for the development of new chiral catalysts. The amino group can be readily modified to introduce various catalytic moieties, while the ester group can be used to tune the steric and electronic properties of the catalyst or to immobilize it on a solid support for easier recovery and recycling. nih.govbeilstein-journals.org Pyrrolidine-based ligands have been successfully employed in a range of metal-catalyzed reactions, including asymmetric hydrogenation, and new ligands derived from this compound could offer unique reactivity and selectivity. documentsdelivered.comacs.org

Advanced Computational Modeling for Predictive Synthesis and Functionality

Computational chemistry and molecular modeling are indispensable tools for understanding reaction mechanisms, predicting reactivity, and designing new molecules with desired properties. scirp.org The application of these techniques to this compound can accelerate its development and application.

Density Functional Theory (DFT) calculations can be employed to investigate the electronic structure, reactivity, and spectroscopic properties of the molecule. researchgate.netresearchgate.net Such studies can provide insights into the preferred conformations of the pyrrolidine ring, the acidity of the N-H proton, and the nucleophilicity of the amino group, which are crucial for understanding and predicting its chemical behavior. nih.gov DFT can also be used to model transition states and reaction pathways, aiding in the rational design of synthetic routes and the optimization of reaction conditions. nih.gov

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.